Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a nitrobenzamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid. This is followed by the formation of the amide bond through the reaction with thionyl chloride and subsequent treatment with ethyl anthranilate. The resulting intermediate is then subjected to cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(2-aminobenzamido)-4-phenylthiazole-5-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Ester Hydrolysis: 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylic acid
Scientific Research Applications
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The nitro group plays a significant role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-nitrobenzamido)acetate: Similar in structure but lacks the thiazole ring, making it less effective in certain applications.
2-(2-nitrobenzamido)propanoic acid: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts specific electronic properties and enhances its interaction with biological targets. This makes it more versatile and effective in various applications compared to its similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKFHMHQUPUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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